![molecular formula C6H16ClN3O2S B2891143 N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride CAS No. 1909309-20-1](/img/structure/B2891143.png)
N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride is a chemical compound with the CAS Number: 1909309-20-1 . It has a molecular weight of 229.73 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H15N3O2S.ClH/c7-12(10,11)9-5-6-3-1-2-4-8-6;/h6,8-9H,1-5H2,(H2,7,10,11);1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms .Physical And Chemical Properties Analysis
N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 229.73 .Scientific Research Applications
Anticancer Applications
Piperidine derivatives have been utilized as anticancer agents . For instance, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .
Antiviral Applications
Piperidine derivatives have also been used in the development of antiviral drugs . The specific mechanisms and targets vary depending on the virus .
Antimalarial Applications
In the field of antimalarial drug development, piperidine derivatives have been utilized . They may work by interfering with the life cycle of the malaria parasite.
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown potential as antimicrobial and antifungal agents . They may inhibit the growth of bacteria and fungi, making them useful in treating various infections.
Antihypertensive Applications
Piperidine derivatives have been used in the development of antihypertensive drugs . They may work by relaxing blood vessels, reducing blood pressure.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been utilized as analgesic and anti-inflammatory agents . They may work by reducing pain and inflammation in the body.
Anti-Alzheimer Applications
In the field of neurology, piperidine derivatives have been used in the development of drugs for Alzheimer’s disease . They may work by affecting neurotransmitter levels in the brain.
Antipsychotic Applications
Piperidine derivatives have been used in the development of antipsychotic drugs . They may work by affecting neurotransmitter activity in the brain, helping to manage symptoms of psychiatric disorders.
Safety and Hazards
Future Directions
Piperidine derivatives, such as N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis and potential applications of these compounds .
properties
IUPAC Name |
2-[(sulfamoylamino)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2S.ClH/c7-12(10,11)9-5-6-3-1-2-4-8-6;/h6,8-9H,1-5H2,(H2,7,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAVEFPTJIHBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNS(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B2891060.png)
![7-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2891062.png)

![(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2891065.png)
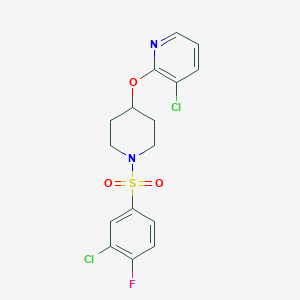
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2891067.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2891068.png)
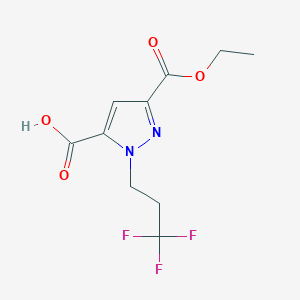
![4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2891071.png)
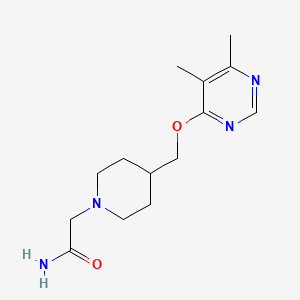
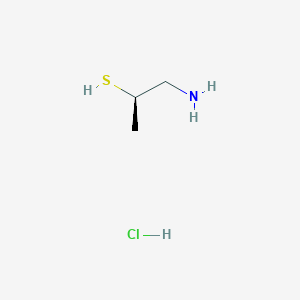
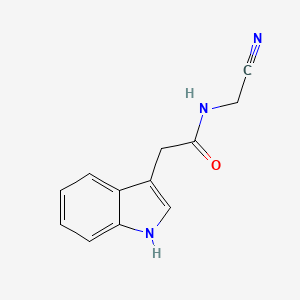
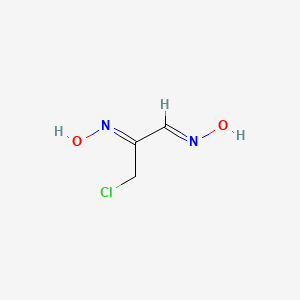
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide](/img/structure/B2891083.png)